1,2-Bis(2-bromoethylthio)ethane
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Overview
Description
1,2-Bis(2-bromoethylthio)ethane is an organosulfur compound with the molecular formula C6H12Br2S2. It is characterized by the presence of two bromoethylthio groups attached to an ethane backbone. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-bromoethylthio)ethane can be synthesized through the reaction of 1,2-dibromoethane with sodium ethanethiolate. The reaction typically takes place in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
BrCH2CH2Br+2NaSCH2CH3→BrCH2CH2SCH2CH3+NaBr
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-bromoethylthio)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding ethane derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: 1,2-Bis(2-hydroxyethylthio)ethane, 1,2-Bis(2-aminoethylthio)ethane
Oxidation: 1,2-Bis(2-bromoethylsulfinyl)ethane, 1,2-Bis(2-bromoethylsulfonyl)ethane
Reduction: Ethane-1,2-dithiol
Scientific Research Applications
1,2-Bis(2-bromoethylthio)ethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-bromoethylthio)ethane involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the thioether groups.
1,2-Bis(2-chloroethylthio)ethane: Similar but with chlorine atoms instead of bromine.
1,2-Bis(2-hydroxyethylthio)ethane: Similar but with hydroxyl groups instead of bromine.
Uniqueness
1,2-Bis(2-bromoethylthio)ethane is unique due to the presence of both bromo and thioether groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
63938-31-8 |
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Molecular Formula |
C6H12Br2S2 |
Molecular Weight |
308.1 g/mol |
IUPAC Name |
1,2-bis(2-bromoethylsulfanyl)ethane |
InChI |
InChI=1S/C6H12Br2S2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 |
InChI Key |
BYFDQYYQTOBXJG-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCBr)SCCBr |
Origin of Product |
United States |
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